Zoxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In acetone = 0.0557 mg/L at 25 °C

Synonyms

Canonical SMILES

Fungicidal Activity:

Zoxamide is a broad-spectrum fungicide belonging to the oxazolinone class. Its primary mode of action involves inhibiting the synthesis of cell wall components in oomycete fungi, a group responsible for various agricultural diseases. Research has demonstrated its effectiveness against various oomycete pathogens, including:

- Potato late blight: Caused by Phytophthora infestans, this disease can significantly impact potato yields. Studies have shown that zoxamide applications can effectively control late blight, with comparable performance to other established fungicides .

- Grape downy mildew: This disease, caused by Plasmopara viticola, affects grapevine leaves and fruit, leading to yield losses. Research indicates that zoxamide is effective in controlling downy mildew, offering an alternative to other commonly used fungicides .

Environmental Impact:

The environmental impact of zoxamide is a subject of ongoing research. While the US Environmental Protection Agency (EPA) considers the use of zoxamide for labeled purposes unlikely to pose significant risks to the environment , further studies are needed to fully understand its potential long-term effects on non-target organisms and ecosystems.

Enantioselective Activity and Development:

Zoxamide exists in two mirror-image forms called enantiomers. Recent research suggests that one enantiomer (R-zoxamide) is more potent and less toxic than the other (S-zoxamide) . This finding has implications for developing new formulations that utilize only the R-enantiomer, potentially reducing the amount of fungicide needed for effective control and minimizing environmental impact.

Delivery and Formulation Techniques:

Researchers are exploring alternative delivery methods and formulations to improve zoxamide's efficacy and reduce its environmental footprint. One promising approach involves nanoencapsulation, where the fungicide is encapsulated in nanoscale particles for improved solubility, targeted delivery, and potentially reduced application rates .

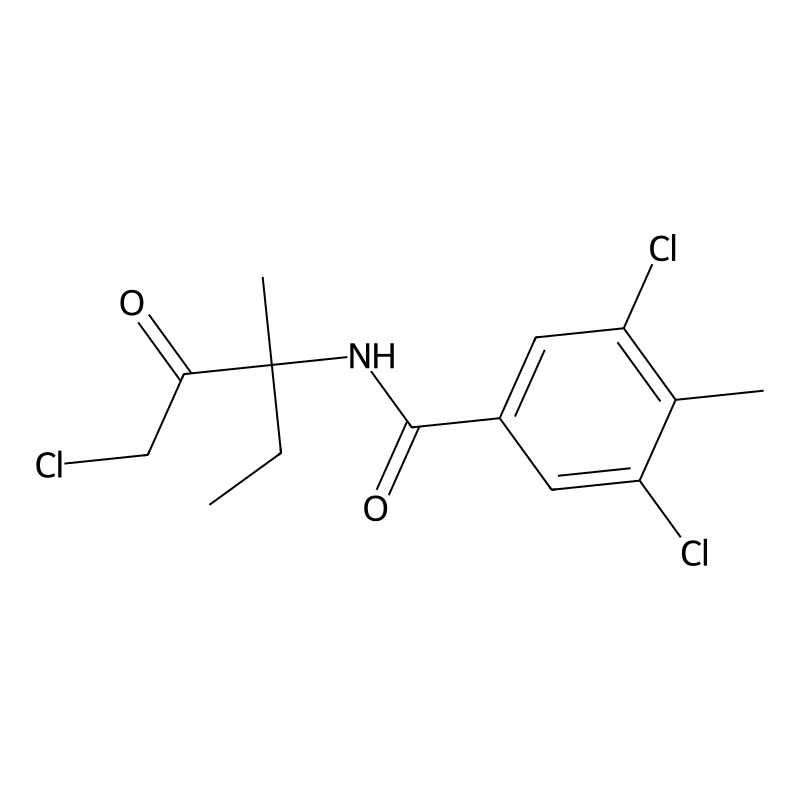

Zoxamide is a synthetic compound classified as a fungicide, primarily used in agriculture to control various fungal diseases in crops. Its chemical structure is characterized by the formula and a molecular weight of approximately 336.64 g/mol. Zoxamide is known for its unique mechanism of action, which inhibits fungal growth by disrupting cellular processes, making it effective against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum .

Zoxamide belongs to FRAC group 22, targeting the fungal cytoskeleton and motor proteins []. It disrupts the assembly of β-tubulin, a vital component of microtubules, which are essential for cell division and growth in fungi [, ]. This unique mode of action helps to manage fungicide resistance as it targets a different cellular process compared to many other fungicides [].

Zoxamide undergoes several chemical transformations, primarily involving hydrolysis and dehalogenation. These reactions lead to the formation of various metabolites, which are further processed through oxidation and conjugation pathways. Notably, the primary metabolites identified include glutathione conjugates and glucuronides, which are excreted primarily through bile and urine .

Key Reactions- Hydrolysis: Breakdown in aqueous environments, particularly at alkaline pH levels.

- Dehalogenation: Removal of halogen atoms, which can alter the compound's activity.

- Oxidation: Introduction of oxygen into the molecule, affecting its reactivity and stability.

The synthesis of zoxamide involves several steps that typically include the chlorination of aromatic compounds followed by amide formation. The detailed synthetic pathway generally includes:

- Chlorination: Introduction of chlorine atoms onto the aromatic ring.

- Formation of Amide: Reaction with appropriate amines to form the final amide structure.

The synthesis can be optimized through various conditions such as temperature control and choice of solvents to enhance yield and purity .

Zoxamide is primarily utilized as a fungicide in agricultural settings. Its applications include:

- Crop Protection: Effective against a range of fungal pathogens affecting fruits, vegetables, and ornamental plants.

- Combination Products: Often used in formulations with other fungicides to broaden the spectrum of activity and delay resistance development .

Research has indicated that zoxamide interacts with various biological systems, influencing enzymatic activities in soil microbiomes and potentially affecting crop yield through its impact on beneficial microorganisms . Studies have also explored its environmental persistence and bioaccumulation potential, highlighting its low mobility in soil but moderate persistence under certain conditions.

Zoxamide shares structural similarities with several other fungicides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Zoxamide | Inhibits fungal cell processes | Strong dermal sensitizer | |

| Cymoxanil | Disrupts mitochondrial function | Used in combination with zoxamide | |

| Azoxystrobin | Inhibits respiration in fungi | Broad-spectrum activity | |

| Boscalid | Inhibits succinate dehydrogenase | Low toxicity to beneficial insects |

Zoxamide's unique chlorinated benzamidic structure distinguishes it from these compounds, contributing to its specific action profile against certain fungal pathogens while maintaining lower toxicity levels for non-target organisms .

Color/Form

Fine, white powde

XLogP3

Density

LogP

log Kow = 3.76 at 20 °C

Odor

Melting Point

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Biological Half Life

Zoxamide was rapidly and extensively absorbed, metabolized and excreted. ... Elimination from plasma was bi-phasic with an elimination half-life of 12-14 hr.

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Developed by Rohm and Haas Co. (now Dow AgroSciences), first registered in USA and launched in Europe in 2001. Patents US 5304572.

Analytic Laboratory Methods

A gas chromatographic ion-trap mass spectrometry (GC-ITMS) method was developed for the determination of the fungicide zoxamide in grape, must, wine, and spirits. Samples were extracted with hexane and analyzed without any clean up. The gas chromatograph was fitted with a carbofrit inserted into the glass liner to allow large volume injections. Analyses were carried out both in electron ionization (EI) and chemical ionization (CI) mode. Recoveries from fortified samples ranged between 86 and 114% at four different fortification levels (n=6 each), ranging between 0.05 and 2.00 mg/kg. The relative standard deviation was below 19%. Both in EI and CI mode the calculated limit of detection (LOD) and quantification (LOQ) were 0.01 and 0.05 mg/kg (0.08 mg/kg in CI), respectively. Moreover the influence of yeasts and bacteria fermentation was evaluated.

A gas chromatographic ion trap mass spectrometry (GC-ITMS) method was developed for the determination of 11 new generation fungicides (benalaxyl, benalaxyl-M, boscalid, cyazofamid, famoxadone, fenamidone, fluquinconazole, iprovalicarb, pyraclostrobin, trifloxystrobin and zoxamide) in grapes and wines. Samples were extracted with ethyl acetate:hexane (1:1, v/v) and cleaned-up with graphitized carbon black/primary secondary amine (GCB/PSA) solid-phase extraction (SPE) cartridges using acetonitrile:toluene (3:1, v/v) as eluent. The addition of analyte protectants (3-ethoxy-1,2-propanediol, d-sorbitol and l-gulonic acid gamma-lactone) in the final extracts allowed to avoid the matrix-induced response enhancement effect on quantitation process with absolute recoveries ca. 100%. Precision (expressed as relative standard deviation) was lower than 16% for all fungicides. Limits of detection and quantitation were lower than 0.01 mg/kg or mg/L, except for cyazofamid, much smaller in all cases than maximum residue levels (MRLs) established by European Union for grapes and by Switzerland and Italy for wines. The proposed method was applied to determine fungicide residues in three different white grapes for vinification produced in Ribeiro area in Galicia (NW Spain), as well as in their corresponding final wines.

Storage Conditions

Store in a cool dry well-ventilated area.

Stability Shelf Life

Stable at elevated heat and pressure.

Stable at elevated heat and pressure alone and with added 316 L stainless steel, carbon steel, iron II or iron III. /from table/

Stable after 2 weeks at 54 °C in commercial or similar container. /Zoxium 80W Agricultural Fungicide/ /from table/